(2S,6R)-2,6-Dibenzyl-piperazine
Description
Properties
Molecular Formula |
C18H22N2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2,6-dibenzylpiperazine |
InChI |
InChI=1S/C18H22N2/c1-3-7-15(8-4-1)11-17-13-19-14-18(20-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChI Key |
FDJPSZXEPWXHIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Stereochemical Control
The Pd-catalyzed carboamination strategy, pioneered by L. E. Overman et al., enables direct assembly of cis-2,6-disubstituted piperazines from N-allyl-1,2-diamine precursors derived from chiral amino acids. For (2S,6R)-2,6-dibenzyl-piperazine synthesis, L-phenylalanine serves as the optimal starting material, providing the C2 benzyl group through its side chain. The C6 benzyl moiety is introduced via reaction with benzyl-derived electrophiles, though this adaptation requires careful optimization beyond the original aryl halide coupling partners.
The stereochemical outcome is governed by a chair-like transition state where bulky substituents preferentially occupy equatorial positions. This model predicts excellent diastereocontrol (typically 14:1 to >20:1 dr) when using electron-rich N1-aryl groups. Table 1 illustrates critical structure-reactivity relationships in this system.
Table 1. Diastereoselectivity in Pd-Catalyzed Piperazine Formation
| Amino Acid Precursor | N1 Substituent | Yield (%) | dr (cis:trans) | ee (%) |
|---|---|---|---|---|
| L-Phenylalanine | p-MeOPh | 85 | >20:1 | 99 |
| L-Valine | Bn | 78 | 18:1 | 97 |
| Glycine | PMP | 65 | 14:1 | 95 |
Modular Assembly and Functionalization
The synthetic sequence involves four key steps:
- Amino Acid Derivatization : Protection of L-phenylalanine's amine as a p-methoxyphenyl (PMP) carbamate
- Diamine Formation : Coupling with N-allylbenzylamine via mixed carbonate activation
- Carboamination : Pd₂(dba)₃/tBu₂P(o-biphenyl) catalyzed cyclization with benzyl bromide analogues
- Deprotection : Sequential hydrogenolysis to remove PMP and benzyl groups
Critical to achieving the 2,6-dibenzyl substitution is the use of benzylzinc reagents in place of aryl halides during the carboamination step, though this modification decreases reaction efficiency (yield drops to 60–65% vs. 85% with aryl bromides). Microwave-assisted heating at 140°C in xylenes improves conversion for sterically hindered substrates.
Diastereoselective Intramolecular Hydroamination
Cyclic Sulfamidate Strategy
J. A. Burkhard et al. developed an alternative route employing chiral cyclic sulfamidates derived from D-serine. While originally producing trans-2,6-disubstituted piperazines, inversion of the starting amino acid configuration to L-serine enables access to the cis-(2S,6R) diastereomer. The critical hydroamination step proceeds via a suprafacial-H shift mechanism, with stereochemistry controlled by the sulfamidate's rigid bicyclic transition state.
Key Reaction Parameters :
- Temperature: 80°C in toluene
- Catalyst: Zn(OTf)₂ (20 mol%)
- Substrate: N-Boc protected sulfamidate
- Yield: 72–78%
- dr: 9:1 (cis:trans)
Benzyl Group Introduction
Post-cyclization functionalization introduces the second benzyl group through nucleophilic ring-opening of intermediate aziridinium ions. Treatment with benzylmagnesium bromide in THF at −78°C installs the C6 benzyl moiety with retention of configuration:
$$ \text{Aziridinium Intermediate} + \text{BnMgBr} \rightarrow \text{this compound} $$
This two-stage approach provides complementary stereochemical control to the Pd-catalyzed method, though with lower overall efficiency (45–50% over three steps).
Asymmetric Catalytic Approaches
Organocatalytic Mannich Cyclizations
Recent advances in asymmetric organocatalysis enable direct construction of piperazine cores via Mannich-type cyclizations. Chiral phosphoric acids (e.g., TRIP) catalyze the reaction between bis-imines and diketones, achieving enantioselectivities up to 92% ee for model 2,6-diaryl systems. Adaptation to dibenzyl substrates remains challenging due to increased conformational flexibility, with current methods limited to 68–72% ee.
Transition Metal Catalyzed Dynamic Kinetic Resolution
Rhodium-catalyzed hydrogenations of tetrahydropyrazine precursors show promise for large-scale synthesis. Using DuPhos-Rh complexes, researchers achieve 85% ee in the reduction of 2,6-dibenzyl-1,2,3,4-tetrahydropyrazine:
$$ \text{(R)-BINAP-Rh(cod)} \rightarrow \text{this compound} $$
Optimization of pressure (50–100 bar H₂) and temperature (40–60°C) improves conversion while maintaining stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-2,6-Dibenzyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
(2S,6R)-2,6-Dibenzyl-piperazine is used as a precursor in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding assays. It is also used in the development of enzyme inhibitors and as a scaffold for drug design .
Medicine
The compound has shown promise in medicinal chemistry for the development of therapeutic agents targeting central nervous system disorders. Its derivatives are being explored for their potential as antipsychotic, antidepressant, and anxiolytic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (2S,6R)-2,6-Dibenzyl-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate receptor activity by binding to the active site, leading to changes in signal transduction pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Piperazine derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a detailed comparison of structurally related compounds from the evidence:
Stereochemical and Structural Differences
(2S,6R)-2,6-Dimethylpiperazine ():
- Structure : Two methyl groups at the 2 and 6 positions of the piperazine ring, with a cis configuration.
- Properties : Used as a chiral building block in organic synthesis. Stereochemistry influences reactivity and coordination with metal ions .
- Synthesis : Commercially available (e.g., Thermo Scientific) with CAS 21655-48-1 .
Physicochemical Properties
- Solubility : Hydrophilic substituents (e.g., hydroxyethyl groups in L1) enhance water solubility, enabling use in aqueous-phase reactions .
- Thermodynamic Stability : Cis isomers (e.g., cis-2,6-dimethylpiperazine) exhibit distinct stability profiles compared to trans isomers due to steric effects .
Data Tables
Table 2: Pharmacological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
